molecular formula C11H11BrClNO3S B13071477 [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride

Cat. No.: B13071477
M. Wt: 352.63 g/mol
InChI Key: CDMRRLJWLSYXBZ-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride: is a chemical compound with a complex structure that includes a bromophenyl group, a pyrrolidinone ring, and a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized through the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . The bromophenyl group can be introduced via a bromination reaction, and the methanesulfonyl chloride group is typically added through a sulfonylation reaction using methanesulfonyl chloride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromophenyl group in [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The pyrrolidinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Addition Reactions: The compound can also undergo addition reactions, particularly at the carbonyl group of the pyrrolidinone ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom in the pyrrolidinone ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as an intermediate in various organic synthesis reactions.

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in the design of molecules that target specific biological pathways.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, including advanced materials and polymers. Its reactivity makes it suitable for creating compounds with specific functional properties.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride involves its interaction with various molecular targets. The bromophenyl group can interact with aromatic systems, while the methanesulfonyl chloride group can form covalent bonds with nucleophiles. The pyrrolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride lies in its combination of functional groups, which confer distinct reactivity patterns and potential applications. The presence of the bromophenyl group, pyrrolidinone ring, and methanesulfonyl chloride group allows for a wide range of chemical transformations and interactions, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C11H11BrClNO3S

Molecular Weight

352.63 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride

InChI

InChI=1S/C11H11BrClNO3S/c12-9-1-3-10(4-2-9)14-6-8(5-11(14)15)7-18(13,16)17/h1-4,8H,5-7H2

InChI Key

CDMRRLJWLSYXBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)CS(=O)(=O)Cl

Origin of Product

United States

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